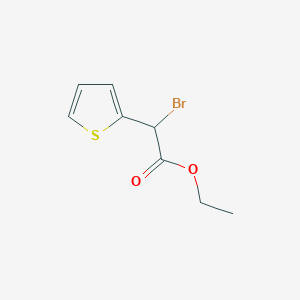

Ethyl 2-bromo-2-(thiophen-2-yl)acetate

Description

Ethyl 2-bromo-2-(thiophen-2-yl)acetate is a brominated ester derivative featuring a thiophene ring at the α-position. Its molecular formula is C₈H₉BrO₂S, with a molecular weight of 257.13 g/mol. The compound is synthesized via alkylation reactions, often employing ethyl bromoacetate and a thiophene-containing precursor under basic conditions (e.g., potassium carbonate in ethanol) . Key structural features include:

- Thiophene moiety: Enhances electronic delocalization and participates in π-stacking interactions, relevant in medicinal chemistry.

- Bromo substituent: Serves as a leaving group, enabling nucleophilic substitution or cross-coupling reactions.

- Ester group: Provides hydrolytic stability while allowing conversion to carboxylic acids or hydrazides for downstream applications.

This compound is a critical intermediate in synthesizing heterocycles (e.g., pyrazoles, oxadiazoles) with antitumor and antimicrobial activities .

Properties

Molecular Formula |

C8H9BrO2S |

|---|---|

Molecular Weight |

249.13 g/mol |

IUPAC Name |

ethyl 2-bromo-2-thiophen-2-ylacetate |

InChI |

InChI=1S/C8H9BrO2S/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5,7H,2H2,1H3 |

InChI Key |

PLALVERULNUQFX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=CS1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-2-(thiophen-2-yl)acetate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-(thiophen-2-yl)acetate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in Ethyl 2-bromo-2-(thiophen-2-yl)acetate undergoes substitution with nucleophiles, forming derivatives with tailored functional groups.

Key Examples:

Mechanistic studies indicate that the reaction proceeds via an SN2 pathway, with the ester group stabilizing the transition state through resonance. The thiophene ring’s electron-rich nature further enhances electrophilicity at the α-carbon .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

Aryl boronic acids react with the compound under Pd(PPh₃)₄ catalysis (0.05 equiv.) in dioxane/H₂O (2:1) at reflux, yielding biaryl derivatives. For example:

-

Reactant : 4-Methoxyphenylboronic acid

-

Product : Ethyl 2-(4'-methoxybiphenyl-2-yl)-2-(thiophen-2-yl)acetate

Buchwald-Hartwig Amination:

Primary amines couple regioselectively at the bromine site using Pd(OAc)₂ (0.5 mol%) and XPhos ligand, forming C–N bonds with >90% selectivity .

Cyclization Reactions

The compound serves as a precursor for heterocyclic synthesis.

Thiazole Formation:

Reaction with α-ketothioamides in DMF at 80°C produces 2-acyl-4-(thiophen-2-yl)thiazoles via intermediate dihydrothiazole formation. For instance:

-

Reactant : 2-Oxo-2-(4-methoxyphenyl)ethanethioamide

-

Product : 4-Methoxyphenyl(4-(thiophen-2-yl)thiazol-2-yl)methanone

Thiophene Ring Functionalization:

Electrophilic substitution on the thiophene ring occurs at the 5-position due to directing effects of the ester group. Nitration with HNO₃/H₂SO₄ yields Ethyl 2-bromo-2-(5-nitrothiophen-2-yl)acetate (62% yield).

Biological Activity of Derivatives

Derivatives synthesized from this compound exhibit pharmacological properties:

-

Anti-inflammatory Activity : Halogen-substituted thiazoles (e.g., 5c , 5g ) show COX-2 inhibition comparable to indomethacin (IC₅₀ = 0.8 µM) .

-

Antioxidant Activity : Hydrazino-thiazoles (e.g., 9a–9g ) demonstrate radical scavenging activity (EC₅₀ = 12–18 µM), surpassing ascorbic acid in some cases .

Stability and Reactivity Trends

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution reactions by stabilizing ionic intermediates .

-

Temperature Sensitivity : Decomposition occurs above 150°C, releasing HBr and SOₓ .

-

Steric Hindrance : Bulky nucleophiles (e.g., tert-butoxide) exhibit reduced reactivity due to steric crowding near the α-carbon .

This compound’s versatility in nucleophilic substitution, cross-coupling, and cyclization reactions underscores its utility in synthetic chemistry. Ongoing research focuses on optimizing reaction conditions for industrial-scale applications and exploring novel derivatives with enhanced bioactivity .

Scientific Research Applications

Ethyl 2-bromo-2-(thiophen-2-yl)acetate is a thiophene derivative with a bromine atom attached to a carbon adjacent to an ester functional group and a thiophene ring. It is primarily used in organic synthesis due to its ability to participate in nucleophilic substitution reactions, which allows for the creation of diverse thiophene derivatives useful in pharmaceuticals and materials science. It is also valuable as an intermediate in the synthesis of biologically active compounds, making it a building block in medicinal chemistry.

Applications in Organic Synthesis

- Nucleophilic Substitution Reactions this compound is utilized in creating diverse thiophene derivatives. The presence of the bromine atom makes it a valuable intermediate for chemical transformations, especially in the synthesis of complex organic molecules. These reactions lead to the formation of various products, including substituted thiophene derivatives and alcohols.

- Pharmaceuticals and Materials Science The compound's applications extend to pharmaceuticals and materials science due to its unique substitution pattern on the thiophene ring and the presence of a bromine atom adjacent to an ester group. This configuration influences its reactivity and interactions with other molecules, making it valuable for synthesizing specialized derivatives tailored for specific applications.

Applications in Medicinal Chemistry

- Biological Activity Thiophene derivatives have demonstrated pharmacological activities, including anti-inflammatory and anticancer properties. Related compounds have been identified as inhibitors of enzymes involved in inflammatory processes, such as microsomal prostaglandin E synthase-1 (mPGES-1). The unique structure of this compound may contribute to its biological activity, making it a candidate for pharmacological investigation.

- mPGES-1 Inhibitors 2-(thiophen-2-yl)acetic acid has been identified as a suitable chemical platform for developing tighter mPGES-1 inhibitors . Compounds based on this platform have shown selective inhibitory activity against mPGES-1 and exhibited interesting IC50 values on A549 cell lines . The most promising compound induced cell cycle arrest and caused an increase of subG0/G1 fraction, suggesting an apoptosis/necrosis effect .

- Interaction Studies Interaction studies involving this compound help elucidate its potential pathways in biological systems and its interactions with target proteins or enzymes. For instance, compounds derived from this structure have been investigated for their inhibitory effects on mPGES-1, providing insights into their mechanism of action against inflammation.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-(thiophen-2-yl)acetate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon center. In biological systems, the compound may interact with cellular targets, disrupting essential pathways and exhibiting bioactivity.

Comparison with Similar Compounds

Structural and Electronic Variations

Aryl-Substituted Analogs

Comparison : The thiophene moiety in Ethyl 2-bromo-2-(thiophen-2-yl)acetate offers superior π-electron richness compared to phenyl or nitrophenyl analogs, facilitating interactions in biological targets (e.g., enzyme active sites) .

Heterocyclic Analogs

Comparison : The thiophene ring’s sulfur atom provides distinct electronic properties (e.g., polarizability) compared to benzoxazole or carboxamide derivatives, influencing solubility and metabolic stability .

Physicochemical Properties

Biological Activity

Ethyl 2-bromo-2-(thiophen-2-yl)acetate is an organic compound notable for its unique structure, which includes a bromine atom adjacent to an ester functional group and a thiophene ring. This compound is part of a larger class of thiophene derivatives, which have garnered attention for their diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features:

- Bromine atom : Enhances reactivity and allows for nucleophilic substitution reactions.

- Thiophene ring : Contributes to the compound's aromatic properties and potential interactions with biological targets.

Biological Activities

Research has indicated that compounds derived from thiophene exhibit various pharmacological activities, including:

- Anti-inflammatory effects : this compound has been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammatory processes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

- Anticancer properties : Related thiophene derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer activity. For example, compounds structurally similar to this acetate have been identified as effective against A549 lung cancer cells, showing promising IC50 values .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Inhibition of mPGES-1 : A study identified that derivatives of thiophenes, including this compound, can act as selective inhibitors of mPGES-1. This was confirmed through in vitro assays where compounds exhibited low micromolar inhibitory concentrations .

- Cytotoxicity against Cancer Cell Lines : In vitro testing showed that certain derivatives induced cell cycle arrest in the G0/G1 phase and increased sub-G0/G1 fractions, indicative of apoptosis. These findings suggest that this compound could be further investigated as a potential anticancer agent .

- Antioxidant Activity : Some studies have also reported on the antioxidant properties of thiophene derivatives, indicating that this compound may help combat oxidative stress, which is linked to various diseases including cancer .

Synthesis and Mechanistic Studies

The synthesis of this compound typically involves bromination reactions and subsequent esterification processes. Understanding its reactivity with various nucleophiles is crucial for elucidating its biological mechanisms. For instance:

- Nucleophilic Substitution Reactions : The presence of the bromine atom allows this compound to participate in nucleophilic substitutions, leading to the formation of more complex thiophene derivatives that may exhibit enhanced biological activities.

Data Table: Biological Activities Summary

Q & A

Q. What strategies address steric hindrance during the synthesis of this compound derivatives?

- Methodological Answer : Steric hindrance, common in bulky substrates (e.g., substituted benzoxazoles), can be mitigated by: (i) Using smaller leaving groups (e.g., Cl instead of Br) to reduce steric clash . (ii) Employing high-boiling solvents (e.g., DMF) to enhance solubility and reaction homogeneity. (iii) Introducing directing groups (e.g., methoxy) to control substitution patterns . Reaction progress must be monitored via ¹H NMR to detect undesired byproducts like hydroxylated intermediates .

Q. How are crystallographic data discrepancies resolved during structure refinement?

- Methodological Answer : SHELXL integrates tools for addressing twinning, disorder, and thermal motion artifacts. For example, the TWIN command handles twinned data, while ISOR restrains anisotropic displacement parameters. Residual electron density peaks are analyzed to identify missed solvent molecules or hydrogen-bonding networks. Cross-validation metrics (e.g., R-free) ensure model reliability .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as an electrophilic site in Suzuki-Miyaura or Ullmann couplings. Thiophene’s electron-rich π-system directs palladium catalysts (e.g., Pd(PPh₃)₄) to activate the C-Br bond. Steric effects from the ethyl ester group may slow transmetallation, requiring elevated temperatures (80–120°C) . Kinetic studies using ²³Na NMR or stopped-flow techniques quantify reaction rates under varying conditions .

Data Contradiction and Troubleshooting

Q. How to reconcile conflicting NMR data for this compound derivatives?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotameric equilibria of the ester group). Variable-temperature NMR (VT-NMR) between −50°C and 25°C can freeze conformers, splitting merged signals. Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) may alter chemical shifts due to hydrogen bonding . Comparing experimental data with DFT-simulated spectra resolves ambiguities .

Q. Why do crystallization attempts of this compound fail, and how is this addressed?

- Methodological Answer : Poor crystallization is common due to the compound’s oily consistency. Techniques include: (i) Seeding with microcrystals of analogous structures. (ii) Slow diffusion of antisolvents (e.g., hexane into ethyl acetate). (iii) Using high-vacuum sublimation for low-melting-point compounds. If SCXRD remains unfeasible, powder XRD paired with Rietveld refinement provides partial structural insights .

Applications in Medicinal Chemistry

Q. How is this compound utilized in designing bioactive molecules?

- Methodological Answer : The thiophene moiety enhances π-stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors). The bromine atom serves as a handle for late-stage functionalization via click chemistry. For example, coupling with tetrazoles or oxazolines generates derivatives with antiviral or antibacterial activity . In vitro assays (e.g., enzyme inhibition) are conducted at 10–100 µM concentrations, with IC₅₀ values validated via dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.